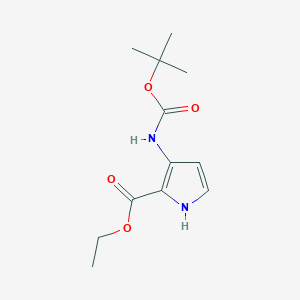![molecular formula C15H15F3N2O B1429433 [6-(3-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311279-73-8](/img/structure/B1429433.png)
[6-(3-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Vue d'ensemble
Description
“[6-(3-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives typically involve the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The vapor–phase reactor used for this approach includes two phases: a catalyst fluidized-bed phase and an empty phase .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are largely determined by the presence of the fluorine atom and the pyridine moiety in their structure .Applications De Recherche Scientifique
Chemopreventive Agent
6-(3-Methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine: has been identified as a potential chemopreventive agent. It may inhibit the growth of cancer cells and protect against the development of cancer. This application is particularly promising due to the compound’s ability to modulate biological pathways that are often deregulated in cancer cells .
Therapeutic Agent for Chronic Diseases
The compound’s pharmacological effects suggest it could serve as a therapeutic agent against various chronic diseases. Its chemical structure allows it to interact with multiple targets within the body, which could lead to treatments for conditions like metabolic syndrome, arthritis, and hyperlipidemia .
Anti-inflammatory Properties
Due to its anti-inflammatory properties, this compound could be used in the treatment of inflammatory conditions. It can modulate the body’s inflammatory response, which is beneficial in diseases where inflammation plays a key role .
Antioxidant Applications
The antioxidant capacity of 6-(3-Methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine makes it a candidate for combating oxidative stress. This property is crucial in preventing oxidative damage to cells, which is a common pathway in many diseases .
Neuroprotective Effects
Research suggests that the compound may have neuroprotective effects. It could potentially be used to treat neurodegenerative diseases or to mitigate the neurological damage caused by various insults to the nervous system .
Anti-fungal and Anti-bacterial Applications
The compound’s structure allows it to act against certain fungal and bacterial strains, making it a potential candidate for developing new anti-fungal and anti-bacterial drugs .
Management of Anxiety
There is evidence to suggest that 6-(3-Methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine could be effective in managing anxiety. Its interaction with neurotransmitter systems could lead to new treatments for anxiety disorders .
Exercise-induced Inflammation and Muscle Soreness
Finally, the compound might be beneficial in managing exercise-induced inflammation and muscle soreness. This could enhance recovery and subsequent performance in active individuals, making it a valuable tool in sports medicine .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(3-methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-20(2)14-9-11(15(16,17)18)8-13(19-14)10-5-4-6-12(7-10)21-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXBCOBZCNCBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(3-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




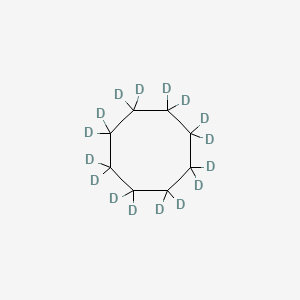

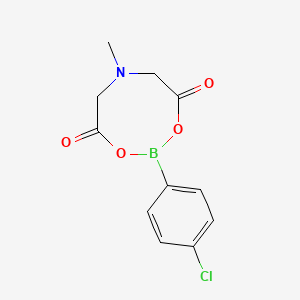
![Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)](/img/structure/B1429357.png)
![Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate](/img/structure/B1429358.png)

![4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1429360.png)
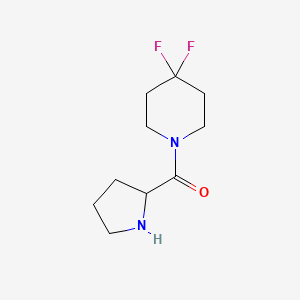

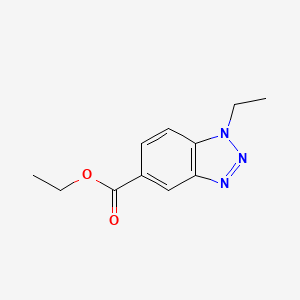
![Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-](/img/structure/B1429367.png)
![5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1429372.png)
